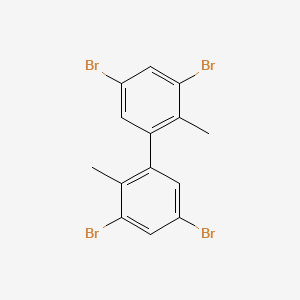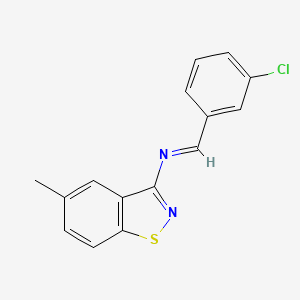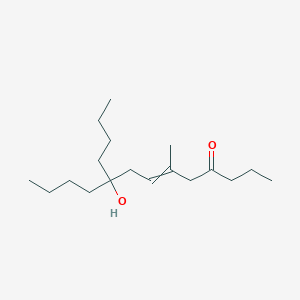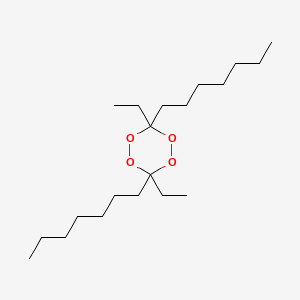![molecular formula C12H17NO3 B12601647 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester CAS No. 918311-72-5](/img/structure/B12601647.png)
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is a chemical compound with the molecular formula C12H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a butyl ester group and a hydroxymethylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester typically involves the reaction of 4-(hydroxymethyl)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl carbamate.
Reduction: Formation of 4-(aminomethyl)phenyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modify proteins by reacting with amino acid residues, leading to changes in protein function and activity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, methyl ester
- Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, ethyl ester
Uniqueness
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The butyl ester group provides increased hydrophobicity compared to shorter alkyl esters, which can influence its solubility and interaction with biological targets .
Properties
CAS No. |
918311-72-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
butyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
WERHGBDDFUCAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)


![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)


![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)


![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
